Cas no 2172124-48-8 (3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol)

3-(tert-Butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol is a fluorinated cyclohexyl derivative featuring a tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl functionality. This compound is primarily utilized in synthetic organic chemistry as an intermediate for the preparation of more complex molecules, particularly in pharmaceutical and agrochemical research. The TBS group enhances stability during reactions, while the difluorocyclohexyl moiety contributes to unique steric and electronic properties, influencing bioavailability and metabolic resistance. Its well-defined structure allows for selective modifications, making it valuable in the development of bioactive compounds. The product is typically handled under inert conditions to preserve its reactivity and purity.
3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol structure
2172124-48-8 structure
Product Name:3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol
CAS No:2172124-48-8
MF:C15H30F2O2Si
MW:308.479813098907
CID:6184373
PubChem ID:165959307
Update Time:2025-10-29

3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol
    • 3-[(tert-butyldimethylsilyl)oxy]-2-(4,4-difluorocyclohexyl)propan-1-ol
    • EN300-1459237
    • 2172124-48-8
    • Inchi: 1S/C15H30F2O2Si/c1-14(2,3)20(4,5)19-11-13(10-18)12-6-8-15(16,17)9-7-12/h12-13,18H,6-11H2,1-5H3
    • InChI Key: NNQZWPCFRWPGDY-UHFFFAOYSA-N
    • SMILES: [Si](C)(C)(C(C)(C)C)OCC(CO)C1CCC(CC1)(F)F

Computed Properties

  • Exact Mass: 308.19831305g/mol
  • Monoisotopic Mass: 308.19831305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5Ų

3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol Pricemore >>

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Additional information on 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol

Introduction to 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol (CAS No. 2172124-48-8)

3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound, identified by its CAS number 2172124-48-8, features a unique structural motif that combines a tert-butyldimethylsilyl (TBS) protecting group with a 4,4-difluorocyclohexyl side chain, making it a versatile intermediate in the synthesis of complex molecules. The presence of both fluorine atoms and a TBS group imparts distinct electronic and steric properties, which are highly valuable in medicinal chemistry applications.

The TBS group is widely employed in organic synthesis as a protecting agent for alcohols due to its stability under a broad range of conditions and ease of removal under mild acidic or basic conditions. This characteristic makes 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol an excellent building block for the construction of more intricate molecular architectures. The 4,4-difluorocyclohexyl moiety introduces rigidity and electronic tunability to the molecule, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of derived compounds.

In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered binding interactions with biological targets. The incorporation of fluorine atoms into drug candidates has been shown to significantly improve their efficacy and selectivity. For instance, studies have demonstrated that difluorocyclohexyl groups can enhance the binding affinity of small-molecule inhibitors by increasing lipophilicity and reducing conformational flexibility. This has led to the exploration of such motifs in the development of novel therapeutics for various diseases.

The synthesis of 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the TBS group typically involves silylation reactions using reagents such as tert-butyldimethylchlorosilane (TBS-Cl) in the presence of a base like triethylamine. Subsequent functionalization at the second carbon position with a 4,4-difluorocyclohexyl group necessitates careful selection of coupling reagents and catalysts to ensure high yield and purity. Advances in catalytic systems, such as transition metal-catalyzed cross-coupling reactions, have greatly facilitated the construction of this type of complex molecular framework.

One notable application of this compound is in the synthesis of bioactive molecules targeting specific biological pathways. For example, researchers have utilized derivatives of this scaffold in the development of kinase inhibitors, where the combination of a TBS-protected alcohol and a fluorinated cyclohexyl group provides optimal interactions with the enzyme active site. Additionally, the compound has been explored as a precursor for peptidomimetics, where its rigid core structure helps stabilize key pharmacophoric features required for receptor binding.

The role of computational chemistry in optimizing synthetic routes for such complex molecules cannot be overstated. Molecular modeling techniques have enabled chemists to predict the behavior of intermediates like 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol under various reaction conditions. By leveraging density functional theory (DFT) calculations and molecular dynamics simulations, researchers can identify optimal reaction pathways that minimize unwanted side products and maximize yield. These computational tools are particularly valuable when dealing with sensitive functional groups like TBS ethers or fluorinated alcohols.

Recent advancements in green chemistry have also influenced the synthesis methodologies for compounds like this one. The shift toward sustainable practices has prompted chemists to develop catalytic systems that reduce waste and energy consumption. For instance, biocatalytic approaches using engineered enzymes have been successfully employed to perform selective transformations on fluorinated precursors without generating hazardous byproducts. Such innovations align with broader efforts to make pharmaceutical manufacturing more environmentally friendly while maintaining high standards of efficiency and quality.

The pharmacological potential of derivatives derived from 3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol continues to be an active area of research. Preclinical studies have shown promising results when this scaffold is modified to target neurological disorders or cancer-related pathways. The ability to fine-tune both steric hindrance and electronic properties through structural modifications offers a powerful platform for drug discovery. Future investigations may focus on exploring novel analogs that exhibit enhanced selectivity or improved pharmacokinetic profiles.

In conclusion,3-(tert-butyldimethylsilyl)oxy-2-(4,4-difluorocyclohexyl)propan-1-ol (CAS No. 2172124-48-8) represents a valuable intermediate in modern synthetic chemistry with significant implications for pharmaceutical development. Its unique structural features make it an attractive candidate for constructing complex bioactive molecules targeting various therapeutic areas. As research progresses,innovative synthetic strategies will continue to expand its utility,driving advancements in drug discovery and medicinal chemistry.

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